molecular formula C18H51O6PSi3 B3244919 Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite CAS No. 1641-50-5

Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite

Cat. No. B3244919
CAS RN: 1641-50-5
M. Wt: 478.8 g/mol
InChI Key: HEUSQFHNSRMXNR-UHFFFAOYSA-N
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Description

Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite is a chemical compound with the CAS number 1795-31-9 . It is related to the hydroxy functional group (C–O–H) found in all alcohols . If a silanol contains one or more organic residues, it is an organosilanol .


Synthesis Analysis

Silanols are generally synthesized by hydrolysis of halosilanes, alkoxysilanes, or aminosilanes . Chlorosilanes are the most common reactants . The hydrolysis of fluorosilanes requires more forcing reagents, i.e., alkali . An alternative route involves oxidation of hydrosilanes . A wide range of oxidants have been employed including air, peracids, dioxiranes, and potassium permanganate (for hindered silanes) .


Molecular Structure Analysis

The molecular formula of Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite is C9H27O4PSi3 . The Si–O bond distance is typically about 1.65 Å . In the solid state, silanols engage in hydrogen bonding .


Chemical Reactions Analysis

Silanols condense to give disiloxanes . The conversions of silyl halides, acetates, and ethers to siloxanes proceed via silanols . The sol-gel process, which entails the conversion of, for example, Si(OEt)4 into hydrated SiO2, proceeds via silanol intermediates .

Safety and Hazards

Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin irritation (H315) and serious eye irritation (H319) . In case of skin contact, wash with plenty of water and consult a doctor . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . Continue rinsing and consult a doctor .

properties

IUPAC Name

phosphorous acid;triethyl(hydroxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H16OSi.H3O3P/c3*1-4-8(7,5-2)6-3;1-4(2)3/h3*7H,4-6H2,1-3H3;1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUSQFHNSRMXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O.CC[Si](CC)(CC)O.CC[Si](CC)(CC)O.OP(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H51O6PSi3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90776227
Record name Phosphorous acid--triethylsilanol (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1641-50-5
Record name Phosphorous acid--triethylsilanol (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Reactant of Route 2
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Reactant of Route 3
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Reactant of Route 4
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Reactant of Route 5
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Reactant of Route 6
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite

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